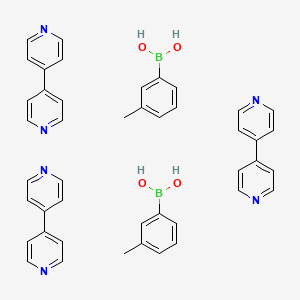
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is a compound that combines the properties of boronic acids and pyridine derivatives. Boronic acids are known for their ability to form stable covalent bonds with diols, which makes them valuable in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. Pyridine derivatives, on the other hand, are widely used in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)boronic acid typically involves the reaction of 3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. For 4-pyridin-4-ylpyridine, a common method involves the coupling of 4-bromopyridine with 4-pyridylboronic acid using a palladium-catalyzed Suzuki–Miyaura reaction .
Industrial Production Methods: Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: (3-Methylphenyl)boronic acid can undergo oxidation to form phenols.
Reduction: Pyridine derivatives can be reduced to piperidines under hydrogenation conditions.
Substitution: Both components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: 3-Methylphenol.
Reduction: 4-Piperidylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.
Biology: Boronic acids are used in the development of enzyme inhibitors.
Medicine: Pyridine derivatives are key components in many pharmaceuticals.
Industry: Used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action for (3-Methylphenyl)boronic acid involves the formation of covalent bonds with diols, which is crucial in the Suzuki–Miyaura coupling reaction. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired product. Pyridine derivatives often act as ligands, coordinating to metal centers and influencing their reactivity .
Comparison with Similar Compounds
Phenylboronic acid: Similar in reactivity but lacks the methyl group.
4-Pyridylboronic acid: Similar in structure but with different substituents on the pyridine ring.
Uniqueness: (3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is unique due to the presence of both boronic acid and pyridine functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
917814-64-3 |
|---|---|
Molecular Formula |
C44H42B2N6O4 |
Molecular Weight |
740.5 g/mol |
IUPAC Name |
(3-methylphenyl)boronic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/3C10H8N2.2C7H9BO2/c3*1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6-3-2-4-7(5-6)8(9)10/h3*1-8H;2*2-5,9-10H,1H3 |
InChI Key |
SWNNACMPIVSNOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C)(O)O.B(C1=CC(=CC=C1)C)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)
![Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-](/img/structure/B12620102.png)
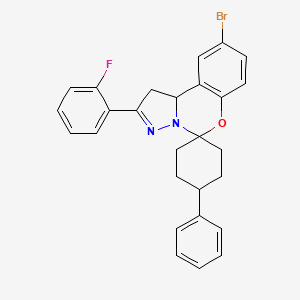

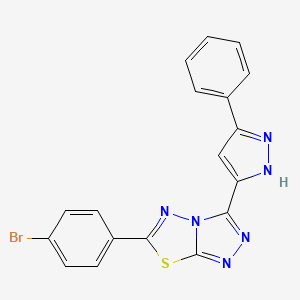

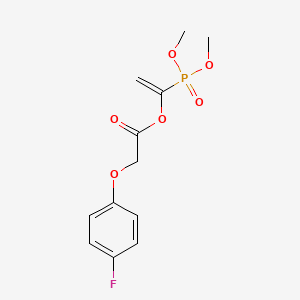
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)

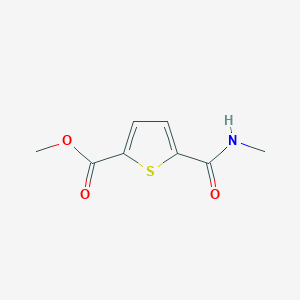
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
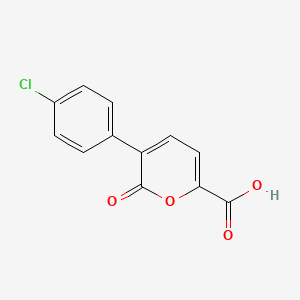
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
